diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate -

diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-5124219
CAS Number:
Molecular Formula: C26H27N3O5
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can be achieved through the Hantzsch 1,4-dihydropyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (ethyl acetoacetate), and ammonia or an ammonium source (ammonium acetate). [] Specifically, this compound can be synthesized by reacting 3-(2-furyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate and urea in the presence of a suitable catalyst. []

Applications
  • Antihypertensive Activity: Similar compounds have shown promising antihypertensive activity, making it a potential candidate for further research in this field. []
  • Antitubercular Activity: Research on related 1,4-dihydropyridine derivatives has demonstrated significant antitubercular activity. Therefore, this compound could be explored for its potential against Mycobacterium tuberculosis. []
  • Calcium Channel Antagonism: This class of compounds is known for its calcium channel antagonist properties, which could be further explored for applications in cardiovascular research or other areas where calcium signaling plays a significant role. []

Diethyl 2,6-dimethyl-4-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylates

    Compound Description: This class of compounds shares the core dihydropyridine structure with diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. A notable feature of this group is the variable 'aryl' substituent at the 3-position of the pyrazole ring. [] These compounds are investigated for their synthesis and potential for oxidative aromatization. []

    Relevance: These compounds are structurally similar to diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, differing primarily in the substituent at the 3-position of the pyrazole ring. In the related compounds, this position is occupied by a general 'aryl' group, while the target compound specifically has a 2-furyl group. []

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate

    Compound Description: This compound, synthesized via the Hantzsch reaction, possesses a similar dihydropyridine core structure. [, ] It displays fungicidal activity, antiviral activity against tobacco mosaic virus, and some insecticidal activity against Mythimna separata. [, ]

    Relevance: Both this compound and diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate belong to the 1,4-dihydropyridine class of compounds. They share a nearly identical core structure, with the primary difference being the substituent at the 4-position of the dihydropyridine ring. [, ]

4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester

    Compound Description: This dihydropyridine derivative has been synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction. [] Its crystal structure reveals intermolecular hydrogen bonding. []

    Relevance: This compound is structurally related to diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate due to the shared dihydropyridine core. The key difference lies in the substituent at the 4-position of the dihydropyridine ring, with this compound having a 4-bromophenyl group instead of the pyrazole substituent found in the target compound. []

Dimethyl 1,4-dihydro-4-(3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (3f)

    Compound Description: Synthesized using a multi-component Hantzsch reaction, this compound exhibits potent antitubercular activity against Mycobacterium tuberculosis H37Rv. [] Notably, its minimum inhibitory concentration (MIC) is exceptionally low (0.02 μg/mL), surpassing the potency of the first-line antitubercular drug isoniazid. [] Additionally, it demonstrates minimal cytotoxicity. []

    Relevance: This compound and diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate are structurally analogous, sharing a dihydropyridine ring with a pyrazole substituent at the 4-position. The main distinction lies in the ester groups at positions 3 and 5 of the dihydropyridine ring, which are methyl esters in 3f, and ethyl esters in the target compound. []

Diethyl 1,4-dihydro-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (4c)

    Compound Description: This compound, synthesized via the Hantzsch reaction, demonstrates significant antitubercular activity against Mycobacterium tuberculosis H37Rv, with a low MIC of 0.02 μg/mL. []

    Relevance: This compound shares a very similar structure with diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. They both possess a dihydropyridine core with a 1-phenyl-1H-pyrazol-4-yl group at the 4-position. The main difference is the presence of a 4-fluorophenyl substituent at the 3-position of the pyrazole ring in 4c, while the target compound has a 2-furyl substituent at the same position. []

Diethyl 1,4-dihydro-4-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (4e)

    Compound Description: Synthesized via the Hantzsch reaction, 4e exhibits potent antitubercular activity against Mycobacterium tuberculosis H37Rv. [] It displays a low MIC of 0.02 μg/mL. []

    Relevance: This compound closely resembles diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in structure. Both feature a dihydropyridine core with a 1-phenyl-1H-pyrazol-4-yl substituent at the 4-position. The key structural difference lies in the substituent at the 3-position of the pyrazole ring, where 4e has a 4-bromophenyl group, and the target compound has a 2-furyl group. []

    Compound Description: This compound demonstrates dual activity as a calcium channel antagonist and a thromboxane A2 (TxA2) synthase inhibitor. [] It exhibits potent inhibition of TxB2 production in rat whole blood (IC50 = 1.7 x 10^-7 M) and antagonizes K+-induced contraction in guinea pig aorta (IC50 = 6.0 x 10^-8 M). [] While less potent than nifedipine in vitro and in vivo, FCE 24265 displays a favorable in vivo profile, lowering blood pressure without inducing reflex tachycardia. []

    Relevance: Although structurally distinct from diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, FCE 24265 belongs to the same broader category of 4-aryl-1,4-dihydropyridines. This shared classification highlights their potential for similar biological activities, particularly in the context of calcium channel antagonism. []

    Compound Description: These derivatives are synthesized via a multicomponent, one-pot condensation reaction using L-proline as a catalyst. []

    Relevance: This group of derivatives shares the core dihydropyridine structure with diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, but differs in the substituent at the 4-position. While the target compound has a pyrazole ring connected at the 4-position, these derivatives have a 2-butyl-4-chloro-1H-imidazol-5-yl group. []

3‐Alkyl 5‐isopropyl 4‐aryl‐1,4‐dihydro‐2,6‐dimethyl‐3,5‐pyridinedicarboxylates

    Compound Description: This series of compounds features various substituents on the C-3 alkyl ester and the C-4 phenyl ring, designed to explore structure-activity relationships for calcium channel antagonist and anticonvulsant activities. [] The compounds generally showed limited efficacy against seizures induced by subcutaneous metrazol. []

    Relevance: These compounds are structurally related to diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate as they are all derivatives of 1,4-dihydropyridines. They share a common core structure, but with variations in the substituents on the dihydropyridine ring, reflecting efforts to modify pharmacological properties. []

Properties

Product Name

diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

diethyl 4-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C26H27N3O5/c1-5-32-25(30)21-16(3)27-17(4)22(26(31)33-6-2)23(21)19-15-29(18-11-8-7-9-12-18)28-24(19)20-13-10-14-34-20/h7-15,23,27H,5-6H2,1-4H3

InChI Key

KQZCFXPTVIZCAJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4)C(=O)OCC)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4)C(=O)OCC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.